molecular formula C20H24N2O3 B2847222 3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1172035-80-1

3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2847222
CAS RN: 1172035-80-1
M. Wt: 340.423
InChI Key: WGIFNFRJFGBRLK-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a variety of applications, including as building blocks in organic synthesis and as active ingredients in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and methoxy groups. The tetrahydroquinoline moiety would introduce a degree of cyclic structure and potentially some stereochemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group would likely result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point . The methoxy groups might increase the compound’s lipophilicity, potentially affecting its distribution in biological systems.

Scientific Research Applications

Receptor Binding Studies

Research has demonstrated the use of structurally similar benzamide analogs in receptor binding studies. For instance, compounds like [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have shown high affinity for sigma-2 (σ2) receptors in vitro. These compounds serve as useful ligands for studying σ2 receptors, highlighting their potential in understanding receptor-mediated biological processes and drug development targeting these receptors (Xu et al., 2005).

Synthesis and Chemical Characterization

The synthesis of tetrahydroquinolines, which share a core structure with the compound , has been detailed through various methodologies. These include the Pummerer-Type Reaction of N-Aryl-N-[(phenylsulfinyl)propyl]formamide, offering an efficient route for producing tetrahydroquinolines with diverse substitutions (Toda et al., 1999). Another study elaborates on the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives as ligands of the apamin-sensitive Ca2+-activated K+ channels, demonstrating the chemical versatility and application of these compounds in developing neurological disorder treatments (Graulich et al., 2006).

Development of Diagnostic and Therapeutic Agents

Fluorine-18-labeled benzamide analogs have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging of the σ2 receptor status of solid tumors. These studies indicate the significance of structurally related benzamide analogs in developing diagnostic tools for cancer imaging, showcasing their potential in improving tumor diagnosis and monitoring therapeutic outcomes (Tu et al., 2007).

properties

IUPAC Name

3-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-12-11-22-10-4-6-15-8-9-17(14-19(15)22)21-20(23)16-5-3-7-18(13-16)25-2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIFNFRJFGBRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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